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Compound of Interest

Compound Name: Gsk-lsd1

Cat. No.: B1139270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical efficacy of two

selective, irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), GSK-LSD1 and

GSK2879552, in the context of Acute Myeloid Leukemia (AML). While both compounds are

potent inactivators of LSD1, their development and reported data present distinct profiles.

At a Glance: Key Efficacy and Safety Findings
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Feature GSK-LSD1 GSK2879552

Mechanism of Action Irreversible inhibitor of LSD1
Irreversible, tranylcypromine-

based inhibitor of LSD1[1]

Preclinical Efficacy (In Vitro)

Induces differentiation in AML

cells.[2] In combination with a

GSK3 inhibitor (LY2090314),

alters genetic activity and

reduces WNT pathway activity.

[2]

Showed anti-proliferative

effects in 19 of 25 AML cell

lines.[1][3] Induced

differentiation markers (CD11b

and CD86) in AML cell lines.[1]

[3][4] Synergistic effects on

proliferation, differentiation,

and cytotoxicity when

combined with all-trans retinoic

acid (ATRA).[4][5]

Preclinical Efficacy (In Vivo)

In MLL-AF9 AML mouse

models, improved median

survival to 78 days vs. 39 days

for control.[6] A portion of

treated mice showed no

detectable disease long-term.

[6] In serial transplantation

studies, median survival was

51 days vs. 23 days for control,

with 50% of mice remaining

disease-free.[6]

In an MLL-AF9 AML mouse

model, treated mice had 2.8%

GFP+ cells in bone marrow vs.

80% in control after 17 days

and survived weeks longer.[3]

In patient-derived xenograft

(PDX) models, a 6-week

treatment significantly

decreased human CD45+

bone marrow cells (25.4% vs.

67.7% in vehicle).[6]

Clinical Development
Primarily preclinical data

available.

Investigated in Phase I clinical

trials (NCT02177812,

NCT02929498) for

relapsed/refractory AML and

high-risk MDS.[7][8]

Clinical Trial Outcomes Not applicable.

Trials were terminated due to

an unfavorable risk-to-benefit

ratio.[7][8] No significant

clinical responses were

observed.[7]
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Reported Toxicities

Preclinical studies noted

potential for toxicity at high

doses.[2]

Treatment-related toxicities

included hemorrhage, Grade

3/4 thrombocytopenia, febrile

neutropenia, nausea,

hypokalemia, and fatigue.[7][8]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of LSD1 inhibitors and a general

workflow for evaluating their efficacy.
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Mechanism of LSD1 Inhibition in AML
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Caption: Mechanism of LSD1 Inhibition in AML.
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Preclinical Evaluation of LSD1 Inhibitors in AML

In Vitro Studies In Vivo Studies
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Caption: Preclinical Evaluation of LSD1 Inhibitors in AML.

Detailed Experimental Protocols
In Vitro Proliferation Assay (Adapted from Smitheman et
al.)

Cell Lines: A panel of human AML cell lines were used.

Treatment: Cells were treated with a titration of GSK2879552 for ten days.

Assay: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

Data Analysis: The concentration required to achieve half of the maximal observed effect

(EC50) and the maximum percent inhibition were calculated.[4]

In Vivo AML Mouse Model Efficacy Study (Adapted from
Cusan et al. and Mohammad et al.)
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Animal Model: Secondary recipient mice were engrafted with MLL-AF9 primary AML cells

expressing GFP.[3][6]

Treatment: Upon engraftment, mice were treated with either GSK-LSD1 or GSK2879552.

Efficacy Endpoints:

Tumor Burden: The percentage of GFP-positive cells in the bone marrow was determined

by flow cytometry.[3][6]

Survival: Overall survival of the treated mice was monitored and compared to a vehicle-

treated control group.[6]

Serial Transplantation: To assess the effect on leukemic stem cells, bone marrow cells from

treated primary recipient mice were transplanted into tertiary recipient mice, and their

survival was monitored.[6]

Clinical Trial Protocol for GSK2879552 (NCT02177812)
Study Design: A Phase I, open-label, multicenter, non-randomized, dose-escalation study.[7]

[8]

Patient Population: Adult patients with relapsed/refractory AML for whom no standard

therapies were available.[7][8][9]

Treatment: GSK2879552 was administered orally every day, alone or in combination with

ATRA. Monotherapy dose-escalation cohorts ranged from 1 to 20 mg.[7][8]

Primary Objectives: To determine the safety, tolerability, maximum tolerated dose (MTD),

and/or recommended Phase II dose (RP2D) of GSK2879552.[9]

Secondary Objectives: To evaluate clinical activity, pharmacokinetics, and

pharmacodynamics.[9]

Discussion and Conclusion
Both GSK-LSD1 and GSK2879552 have demonstrated potent anti-leukemic activity in

preclinical models of AML, primarily by inducing differentiation and inhibiting proliferation of
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cancer cells. GSK2879552 progressed to Phase I clinical trials but was ultimately discontinued

due to an unfavorable risk-benefit profile, with significant toxicities observed and a lack of

clinical response in patients with relapsed/refractory AML.[7]

The preclinical data for GSK-LSD1, particularly in the aggressive MLL-AF9 AML model, is

promising, showing a significant survival benefit and even disease eradication in some

instances.[6] However, it is important to note that these are preclinical findings and the toxicity

profile in humans has not been established.

For drug development professionals, the journey of GSK2879552 underscores the challenge of

translating potent preclinical efficacy into a safe and effective clinical therapy. The on-target

toxicity, such as thrombocytopenia, remains a hurdle for LSD1 inhibitors.[7] Future research

may focus on identifying patient populations most likely to respond, exploring synergistic

combination therapies to reduce required doses and mitigate toxicity[2][4], and developing

next-generation LSD1 inhibitors with an improved therapeutic window.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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